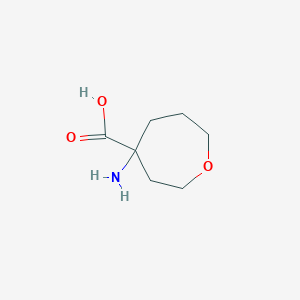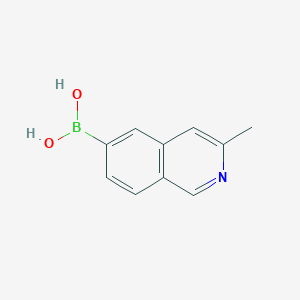
6-Bromo-4-(hydroxymethyl)-8-iodophthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-(hydroxymethyl)-8-iodophthalazin-1(2H)-one is a complex organic compound that belongs to the phthalazinone family This compound is characterized by the presence of bromine and iodine atoms, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(hydroxymethyl)-8-iodophthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the bromination and iodination of phthalazinone derivatives. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-(hydroxymethyl)-8-iodophthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or to convert the hydroxymethyl group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
6-Bromo-4-(hydroxymethyl)-8-iodophthalazin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-(hydroxymethyl)-8-iodophthalazin-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-4-hydroxy-2-methylquinoline: Another brominated compound with similar structural features.
6-Bromo-4-methylquinoline: Shares the bromine atom but differs in the functional groups attached to the core structure.
Uniqueness
6-Bromo-4-(hydroxymethyl)-8-iodophthalazin-1(2H)-one is unique due to the combination of bromine and iodine atoms, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H6BrIN2O2 |
|---|---|
Poids moléculaire |
380.96 g/mol |
Nom IUPAC |
6-bromo-4-(hydroxymethyl)-8-iodo-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H6BrIN2O2/c10-4-1-5-7(3-14)12-13-9(15)8(5)6(11)2-4/h1-2,14H,3H2,(H,13,15) |
Clé InChI |
HYBAWPCIVNHHEM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=NNC2=O)CO)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B15328384.png)
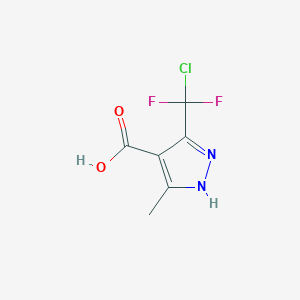
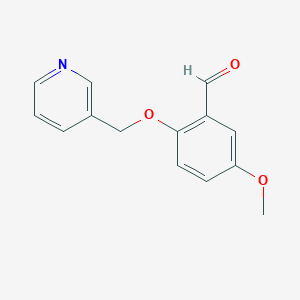


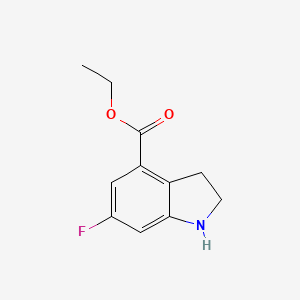
![2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid](/img/structure/B15328422.png)
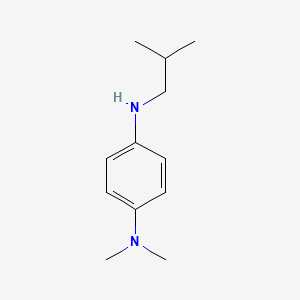
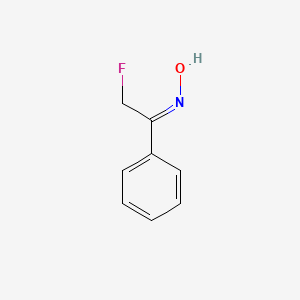
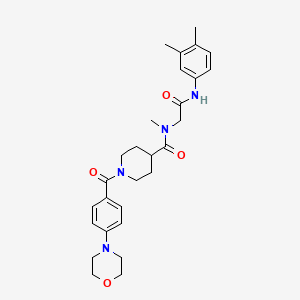
![methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)
